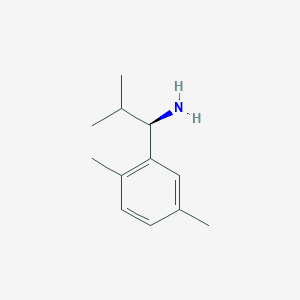

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine

Description

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C12H19N/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8,12H,13H2,1-4H3/t12-/m1/s1 |

InChI Key |

DLXAMPFNLVUCGO-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@@H](C(C)C)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

Amine Formation: The alcohol is then converted to the amine through reductive amination using an appropriate amine source and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can convert the amine to a more reduced state, such as an alkane.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents at the available positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of (R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine with related compounds:

Key Observations :

- Aromatic Substituents : The 2,5-dimethylphenyl group in the target compound and 1-(2,5-Dimethylphenyl)piperazine provides steric bulk and electron-donating effects, increasing lipophilicity compared to the electron-withdrawing bromo group in (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride .

- Amine Structure : The branched primary amine in the target compound contrasts with the cyclic piperazine in 1-(2,5-Dimethylphenyl)piperazine, which may exhibit higher solubility due to protonation at physiological pH .

Role of Aromatic Substitution

- Electron-Donating Groups : The 2,5-dimethylphenyl substituent in the target compound likely enhances metabolic stability compared to unsubstituted analogs like (R)-2-Phenyl-1-propylamine, as methyl groups resist oxidative degradation .

- Electron-Withdrawing Groups : The 3-bromophenyl derivative may exhibit stronger dipole interactions with biological targets but reduced lipophilicity, impacting bioavailability.

Amine Functionality

- Primary Amines : The target compound’s primary amine group enables facile derivatization (e.g., salt formation, acylation), similar to (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine hydrochloride .

- Piperazine Derivatives : Cyclic amines like 1-(2,5-Dimethylphenyl)piperazine are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier, suggesting the target compound’s primary amine may have divergent applications.

Stereochemical Influence

The R-configuration in the target compound and (R)-2-Phenyl-1-propylamine could confer selectivity for chiral receptors or enzymes. For example, enantiomers of amphetamine derivatives exhibit distinct pharmacological activities, underscoring the importance of stereochemistry.

Biological Activity

(R)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine, an organic compound classified as an amine, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 177.29 g/mol. Its structure features a phenyl ring with two methyl groups at the 2 and 5 positions, linked to a propan-1-amine backbone. This unique configuration contributes to its specific chemical reactivity and potential biological activities.

Biological Activity

Research indicates that this compound may exhibit antimicrobial and antifungal properties. These activities are attributed to its ability to interact with biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. The compound's interactions with proteins or nucleic acids may modulate various biochemical pathways, suggesting its potential therapeutic applications.

Antimicrobial and Antifungal Properties

Preliminary studies have shown that the compound can inhibit the growth of certain microbial strains. The following table summarizes findings from various studies regarding its antimicrobial and antifungal efficacy:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| E. coli | 50 µg/mL | Effective against Gram-negative bacteria |

| S. aureus | 25 µg/mL | Effective against Gram-positive bacteria |

| Candida albicans | 30 µg/mL | Exhibits antifungal activity |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily due to its structural features that facilitate interactions with biological molecules:

- Hydrogen Bonding : The amine group can form hydrogen bonds with various biological targets.

- π-π Interactions : The phenyl ring allows for π-π stacking interactions, which are crucial in stabilizing interactions with proteins and nucleic acids.

These interactions may influence the compound's pharmacodynamics, enhancing its effectiveness in modulating receptor activity or enzyme functions.

Synthesis Methods

The synthesis of this compound typically involves the alkylation of 2,5-dimethylphenylamine. A common method includes reacting 2,5-dimethylphenylamine with an alkylating agent such as 2-bromopropane in the presence of a base like potassium carbonate under reflux conditions in a solvent like acetonitrile.

In industrial settings, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts are also used to ensure consistent quality during synthesis.

Case Studies

Recent studies have explored the compound's potential in various applications:

- Antibacterial Activity : A study demonstrated that this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of established antibiotics.

- Antifungal Efficacy : Another investigation reported that the compound effectively inhibited the growth of Candida albicans, suggesting its utility in treating fungal infections.

- Pharmacological Potential : Research into the compound's pharmacokinetics revealed promising bioavailability profiles, indicating its potential for oral administration in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.